molecular formula C13H8BrClN2O3 B5972663 N-(3-bromophenyl)-2-chloro-5-nitrobenzamide

N-(3-bromophenyl)-2-chloro-5-nitrobenzamide

Cat. No. B5972663
M. Wt: 355.57 g/mol
InChI Key: DKDOCSFWPDNCIO-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-chloro-5-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the benzamide family and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-chloro-5-nitrobenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-chloro-5-nitrobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest by inhibiting the activity of PARP. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the activity of the NF-κB pathway. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-bromophenyl)-2-chloro-5-nitrobenzamide in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this field. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-2-chloro-5-nitrobenzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential of this compound as an anti-inflammatory agent. Additionally, further studies are needed to determine the potential side effects and safe dosage of this compound. Finally, more research is needed to fully understand the mechanism of action of N-(3-bromophenyl)-2-chloro-5-nitrobenzamide and its potential applications in various fields of research.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-2-chloro-5-nitrobenzamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 3-bromoaniline with 2-chloro-5-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

N-(3-bromophenyl)-2-chloro-5-nitrobenzamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. This compound has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

properties

IUPAC Name

N-(3-bromophenyl)-2-chloro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O3/c14-8-2-1-3-9(6-8)16-13(18)11-7-10(17(19)20)4-5-12(11)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDOCSFWPDNCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-chloro-5-nitrobenzamide

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